molecular formula C36H24S3 B3050391 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene CAS No. 256342-43-5

2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene

Cat. No.: B3050391
CAS No.: 256342-43-5
M. Wt: 552.8 g/mol
InChI Key: ADQTZWZDPZWFPP-UHFFFAOYSA-N
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Description

2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene is a conjugated oligothiophene derivative featuring a central thiophene ring symmetrically substituted with two 5-(4-phenylphenyl)thiophen-2-yl groups. This structure enhances π-conjugation through the biphenyl-thiophene linkage, promoting extended delocalization of electrons. Such molecular architecture is critical for applications in organic electronics, particularly in bulk-heterojunction (BHJ) solar cells, where efficient light absorption and charge transport are paramount .

Properties

IUPAC Name

2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24S3/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)31-19-21-33(37-31)35-23-24-36(39-35)34-22-20-32(38-34)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQTZWZDPZWFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(C=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444908
Record name 2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256342-43-5
Record name 2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis

  • Step 1 : Preparation of 5-(4-phenylphenyl)thiophen-2-ylboronic acid.
    • 2-Bromo-5-(4-phenylphenyl)thiophene is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to yield the boronic ester, which is hydrolyzed to the boronic acid.
  • Step 2 : Synthesis of 2,5-dibromothiophene as the central core.

Coupling Reaction

  • The boronic acid reacts with 2,5-dibromothiophene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water).
  • Key parameters :
    • Temperature: 80–100°C
    • Catalyst loading: 2–5 mol%
    • Yield: 70–85%.

Example protocol :

1. Combine 2,5-dibromothiophene (1 equiv), 5-(4-phenylphenyl)thiophen-2-ylboronic acid (2.2 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (3 equiv).  
2. Reflux in toluene/ethanol/water (4:1:1) for 24 h.  
3. Purify via column chromatography (silica gel, hexane/ethyl acetate).  

Stille Coupling Approach

Stille coupling, utilizing organotin reagents, offers superior regioselectivity for sterically hindered substrates. This method is advantageous when boronic acids exhibit poor stability or reactivity.

Tin Reagent Preparation

  • 2-(Tributylstannyl)-5-(4-phenylphenyl)thiophene is synthesized via lithiation of 2-bromo-5-(4-phenylphenyl)thiophene followed by treatment with tributyltin chloride.

Coupling with 2,5-Diiodothiophene

  • Reaction of the stannane with 2,5-diiodothiophene under Stille conditions (Pd₂(dba)₃, AsPh₃, THF).
  • Optimized conditions :
    • Temperature: 60–80°C
    • Catalyst system: Pd₂(dba)₃ (2 mol%) with AsPh₃ (8 mol%)
    • Yield: 65–78%.

Advantages :

  • Tolerance to electron-deficient aryl groups.
  • Reduced homocoupling byproducts compared to Suzuki-Miyaura.

Cyclization-Based Synthesis

Cyclization strategies are less common but provide a route to avoid pre-functionalized thiophene cores. A representative pathway involves:

Thiophene Ring Formation

  • Condensation of α,β-unsaturated ketones with sulfur sources (e.g., Na₂S·9H₂O or Lawesson’s reagent).
  • Example : Reacting 1-(5-bromo-2-methylphenyl)-2-chloroethenone with 3-(4-fluorophenyl)-2-propenal in the presence of Na₂S·9H₂O yields substituted thiophenes.

Subsequent Functionalization

  • Suzuki or Stille coupling introduces the 4-phenylphenyl groups post-cyclization.

Challenges :

  • Limited control over substitution patterns.
  • Lower yields (50–60%) due to competing side reactions.

Comparative Analysis of Methods

Method Catalyst Yield (%) Advantages Drawbacks
Suzuki-Miyaura Pd(PPh₃)₄ 70–85 High yield, readily available precursors Sensitive to steric hindrance
Stille Coupling Pd₂(dba)₃/AsPh₃ 65–78 Superior regioselectivity Toxicity of tin reagents
Cyclization Na₂S·9H₂O 50–60 Avoids pre-functionalized cores Low yield, complex purification

Characterization and Validation

Successful synthesis requires validation through:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (CDCl₃) : Aromatic protons appear as multiplet signals at δ 7.05–7.89 ppm, with methyl groups (if present) at δ 2.26–2.35 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 552.8 (C₃₆H₂₄S₃).
  • Thermogravimetric Analysis (TGA) : Decomposition temperatures >300°C, confirming thermal stability for electronic applications.

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura method is preferred due to:

  • Lower toxicity compared to Stille coupling.
  • Compatibility with continuous flow reactors for improved efficiency.
  • Key industrial modifications :
    • Use of immobilized palladium catalysts to facilitate recycling.
    • Solvent systems optimized for reduced environmental impact (e.g., water/ethanol mixtures).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the biphenyl groups can be further functionalized using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

Scientific Research Applications

Chemistry:

    Organic Semiconductors: The compound is used in the development of organic semiconductors due to its conjugated system, which allows for efficient charge transport.

    Light-Emitting Diodes (LEDs): It is also utilized in the fabrication of organic LEDs, where its light-emitting properties are harnessed.

Biology and Medicine:

    Pharmacological Research: Thiophene derivatives, including this compound, are studied for their potential pharmacological properties, such as anti-inflammatory and anticancer activities.

Industry:

Mechanism of Action

The mechanism of action of 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene is primarily related to its electronic properties. The conjugated system allows for efficient electron delocalization, making it an excellent candidate for use in electronic devices. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features and electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene with structurally or functionally related thiophene derivatives, highlighting key differences in properties and applications:

Compound Structural Features Key Properties Applications References
This compound Central thiophene with biphenyl-thiophene arms Extended conjugation, low bandgap (~1.5–1.8 eV*), high thermal stability Organic photovoltaics, OLEDs
P3HT (Poly(3-hexylthiophene)) Regioregular polymer with hexyl side chains Moderate bandgap (~1.9–2.1 eV), high hole mobility (~10⁻³ cm²/V·s) BHJ solar cells (5–6% efficiency)
N-(4-chlorophenyl)-5-(2-chloroacetamido)thiophene derivatives Chloroacetamido and cyano substituents on thiophene Cytotoxic (IC₅₀: 0.5–3.9 µM against HepG2/MCF-7), polar solubility Anticancer agents, drug discovery
Thieno[2,3-d]pyrimidine derivatives Fused thiophene-pyrimidine ring system Broad-spectrum antimicrobial/antitumor activity, moderate conjugation Pharmaceuticals, corrosion inhibitors
C60/Conjugated polymer blends Polymer donor (e.g., P3HT) mixed with C60 acceptor Ultrafast charge transfer (40 fs), high exciton dissociation efficiency High-efficiency BHJ solar cells (~5%)

Key Analysis:

  • Electronic Properties :
    The target compound’s extended conjugation due to biphenyl-thiophene units likely reduces its bandgap compared to P3HT, enabling broader light absorption in the visible spectrum. However, its rigid structure may compromise solubility, necessitating processing additives for thin-film fabrication . In contrast, P3HT’s alkyl side chains enhance solubility and film morphology but limit conjugation length, resulting in higher bandgaps (~2 eV) .

  • Biological Activity: Unlike cytotoxic thiophene derivatives with chloroacetamido/cyano groups (e.g., 4b in ), the target compound lacks polar substituents, rendering it unsuitable for biomedical applications. Instead, its planar, aromatic structure prioritizes electronic performance .
  • Solar Cell Performance: While C60/polymer blends achieve high exciton dissociation efficiency (~100%), the target compound’s low bandgap could enhance photon harvesting in donor materials.
  • Synthetic Complexity :
    The synthesis of biphenyl-thiophene systems typically requires cross-coupling reactions (e.g., Suzuki or Stille), which are more complex than the nucleophilic substitution routes used for chloroacetamido-thiophenes . This complexity may hinder large-scale production for photovoltaic applications.

Research Findings and Implications

  • Optoelectronic Applications :
    Theoretical studies using density-functional theory (DFT) (as in ) suggest that exact-exchange terms in DFT functionals could improve predictions of the compound’s electronic properties, such as HOMO/LUMO alignment and charge mobility . Experimental data on analogous systems indicate that extended conjugation improves charge carrier lifetimes but may increase recombination losses in BHJ devices .

  • Limitations :
    The compound’s poor solubility in common organic solvents (inferred from its aromatic structure) could necessitate the use of additives or thermal annealing to optimize film morphology—a common challenge for rigid conjugated systems .

  • Future Directions: Hybridizing the target compound’s core with solubilizing groups (e.g., alkyl chains) or integrating it into ternary blend solar cells could balance efficiency and processability.

Q & A

Q. What are the established synthetic routes for 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene, and how can its purity be optimized?

The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to link thiophene and biphenyl moieties. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling halogenated thiophene derivatives with boronic acid-functionalized biphenyl groups .
  • Purification via column chromatography or recrystallization to achieve >98% purity, as validated by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize side products like unreacted monomers or oligomers .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

Structural validation requires:

  • ¹H/¹³C-NMR : Confirms regiochemistry and substitution patterns by matching proton/carbon shifts to theoretical predictions (e.g., aromatic protons at δ 7.0–7.5 ppm) .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ peak at m/z 532.18) .
  • X-ray crystallography (if single crystals are obtainable): Resolves π-stacking distances and dihedral angles between thiophene and biphenyl units, critical for understanding electronic conjugation .

Q. What are the foundational electronic properties of this compound, and how are they measured?

Basic electronic characterization includes:

  • UV-Vis spectroscopy : Determines optical bandgap (e.g., λₘₐₓ ~450 nm, corresponding to ~2.75 eV) .
  • Cyclic voltammetry : Measures HOMO/LUMO levels (e.g., HOMO = -5.4 eV vs. vacuum, LUMO = -3.1 eV) using ferrocene as an internal standard .
  • Density functional theory (DFT) : Computes frontier molecular orbitals and predicts charge transport behavior .

Advanced Research Questions

Q. How does this compound perform in bulk-heterojunction organic solar cells (BHJ-OSCs), and what factors limit its efficiency?

  • Device integration : When blended with fullerene derivatives (e.g., PC₇₁BM), the compound acts as a donor material. Reported power conversion efficiencies (PCEs) are ~3–5%, limited by suboptimal open-circuit voltage (Vₒc) and narrow absorption spectra .
  • Morphological challenges : Atomic force microscopy (AFM) reveals phase-separation issues in donor-acceptor mixtures, necessitating solvent additives (e.g., 1,8-diiodooctane) to improve nanoscale morphology .

Q. What methodologies are used to analyze exciton dynamics and charge transfer in this thiophene derivative?

  • Ultrafast transient absorption spectroscopy : Resolves exciton dissociation timescales (<100 fs) and charge recombination rates in donor-acceptor systems .
  • Time-resolved photoluminescence (TRPL) : Quantifies exciton diffusion lengths (~10–20 nm), critical for designing layer thickness in optoelectronic devices .

Q. How can researchers reconcile discrepancies in reported charge carrier mobilities for thin-film transistors incorporating this compound?

Contradictions arise from:

  • Film-processing variations : Spin-coating vs. blade-coating affects crystallinity, as shown by grazing-incidence wide-angle X-ray scattering (GIWAXS) .
  • Contact resistance effects : Mobility values (e.g., 0.01–0.1 cm²/V·s) depend on electrode materials (Au vs. Ag) and interfacial layers (e.g., MoO₃) .

Q. What strategies enhance the environmental stability of devices using this compound under operational conditions?

  • Encapsulation : Use of UV-curable epoxy resins reduces degradation from moisture and oxygen .
  • Additive engineering : Incorporating radical scavengers (e.g., TEMPO) mitigates photo-oxidation of thiophene rings .

Methodological Best Practices

Q. What experimental protocols ensure reproducibility in synthesizing and testing this compound?

  • Standardized glovebox procedures : For device fabrication to minimize oxygen/water contamination .
  • Batch-to-batch consistency : Use of identical catalyst lots and reaction monitoring via thin-layer chromatography (TLC) .

Q. How should researchers design experiments to probe structure-property relationships in derivatives of this compound?

  • Side-chain engineering : Replace alkyl groups with electron-withdrawing substituents (e.g., fluorine) to study HOMO/LUMO modulation .
  • Co-crystallization studies : Co-crystallize with acceptor molecules (e.g., C₆₀) to analyze intermolecular charge-transfer interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene
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2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene

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